{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid
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Overview
Description
{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenylmethoxy and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: 4-[(4-Chlorophenyl)methoxy]-2-methylphenyl halide
Organoboron Compound: Boronic acid or boronate ester
Catalyst: Palladium(0) or Palladium(II) complex
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. Additionally, the use of automated systems for catalyst addition and reaction monitoring helps in maintaining consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . Additionally, the compound’s unique structure allows it to participate in various chemical reactions, thereby modulating its biological activity and enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic acid: Lacks the methoxy and methyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Lacks the chlorophenyl group, resulting in different reactivity and applications.
2-Methylphenylboronic acid: Lacks the chlorophenylmethoxy group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the chlorophenylmethoxy and methyl groups in {4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid imparts unique reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions and form stable derivatives enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)15(17)18)19-9-11-2-4-12(16)5-3-11/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATZTGIRZGYRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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